N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(4-methoxyphenyl)propanamide
Description
This compound features a central propanamide backbone substituted with two dimethylamino groups (at the ethyl chain and para-position of a phenyl ring) and a 4-methoxyphenyl group. The dimethylamino groups enhance solubility in aqueous environments, while the methoxyphenyl moiety may contribute to lipophilicity and membrane permeability .
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-24(2)19-11-9-18(10-12-19)21(25(3)4)16-23-22(26)15-8-17-6-13-20(27-5)14-7-17/h6-7,9-14,21H,8,15-16H2,1-5H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXNBWRYHUPXAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)CCC2=CC=C(C=C2)OC)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(4-methoxyphenyl)propanamide, a compound with significant potential in pharmacology, exhibits various biological activities. This article delves into its biological activity, synthesizing data from diverse research findings to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Structural Features
- Dimethylamino Groups : These groups enhance solubility and biological activity.
- Methoxyphenyl Group : Contributes to the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit notable antibacterial and antifungal properties. For instance, studies have shown that compounds with similar amide linkages demonstrate effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Compound Type | Activity Type | MIC (µM) |
|---|---|---|
| Piperidine Derivatives | Antibacterial | 4.69 - 156.47 |
| Alkaloids | Antifungal | 16.69 - 222.31 |
These findings suggest that modifications to the dimethylamino and methoxy groups can enhance antimicrobial efficacy.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with ribosomal function.
- Cell Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into bacterial membranes, leading to cell lysis.
Study 1: Antibacterial Efficacy
A study published in MDPI investigated various piperidine derivatives for their antibacterial properties. The results demonstrated that compounds with electron-donating groups showed increased activity against E. coli and S. aureus, with MIC values ranging from 5.64 to 77.38 µM .
Study 2: Antifungal Properties
Another research effort focused on the antifungal potential of related alkaloids, revealing significant activity against Candida albicans with MIC values between 16.69 and 78.23 µM . This suggests that the structural characteristics of this compound could similarly influence antifungal activity.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that compounds similar in structure do not exhibit significant cytotoxicity in mammalian cell lines at therapeutic concentrations . Further studies are needed to evaluate long-term effects and potential mutagenicity.
Comparison with Similar Compounds
N-(1,1-Dioxo-1,6-thiolan-3-yl)-3-(3-Hydroxy-6-Methyl-4-Oxo-4H-Pyran-2-yl)-3-(4-Methoxyphenyl)propanamide ()
- Key Differences: Replaces the ethyl-dimethylamino group with a thiolan-dioxo moiety and introduces a hydroxypyran ring.
- The hydroxypyran moiety may confer antioxidant properties, as seen in related flavonoid derivatives .
(E)-N-(3-(Dimethylamino)Propyl)-2-(3-Hydroxy-4-(4-Methoxyphenyl)-5-Oxofuran-2(5H)-Ylidene)Propanamide ()
- Key Differences: Features a furan-oxo group and a shorter dimethylamino-propyl chain.
- Impact : The furan ring enhances π-π stacking interactions with aromatic residues in enzyme active sites, which could improve binding affinity but reduce metabolic stability due to oxidative susceptibility .
Analogues with Aliphatic Chain Modifications
3-(4-Hydroxy-3-Methoxyphenyl)-N-[2-(4-Hydroxy-3-Methoxyphenyl)Ethyl]-2-Propenamide ()
- Key Differences : Contains a propenamide (α,β-unsaturated amide) chain and dual 4-hydroxy-3-methoxyphenyl groups.
- Impact : The α,β-unsaturation introduces electrophilicity, enabling covalent binding to thiol groups in proteins—a mechanism absent in the target compound. This property is exploited in kinase inhibitors but increases toxicity risks .
N-[2-[[2-(Dimethylamino)Ethyl]Methylamino]-4-Methoxy-5-[[4-(1-Methylindol-3-yl)-2-Pyrimidinyl]Amino]Phenyl]-2-Propenamide ()
- Key Differences : Incorporates a pyrimidine-indole hybrid and a propenamide chain.
- Impact : The indole-pyrimidine system enables interactions with ATP-binding pockets in kinases, making this analogue a potent kinase inhibitor. The target compound lacks this specificity, suggesting divergent therapeutic applications .
Physicochemical and Pharmacokinetic Comparisons
Table 1: Key Properties of Target Compound and Analogues
<sup>a</sup> Predicted using MarvinSketch.
- Key Insights :
- The target compound exhibits moderate lipophilicity (logP 2.8), balancing membrane permeability and solubility.
- Analogues with polar groups (e.g., thiolan-dioxo) show improved solubility but reduced bioavailability due to higher plasma protein binding in lipophilic derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
